Cyclopropylmethyl 2-aminoacetate hydrochloride - 1240526-93-5

Cyclopropylmethyl 2-aminoacetate hydrochloride

Catalog Number: EVT-1809638
CAS Number: 1240526-93-5
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Building block: The structure contains a cyclopropylmethyl group, an amino group, and an ester group, offering versatile handles for further chemical modification. This makes it a valuable building block in organic synthesis, particularly for developing:
    • Pharmaceuticals: It can be incorporated into drug molecules to modify their pharmacological properties, potentially affecting their potency, selectivity, and pharmacokinetic profiles. []
    • Peptidomimetics: It can serve as a constrained amino acid surrogate in designing peptide analogs with improved stability and biological activity. []
  • Reagent: The reactive amino and ester groups can participate in various chemical transformations, suggesting its potential use as a reagent in organic synthesis. [, ]
Chemical Reactions Analysis
  • Amide bond formation: The amino group can react with carboxylic acids or activated carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) to form amide bonds, which are ubiquitous in peptides, proteins, and many pharmaceuticals. []
  • Reductive amination: The amino group can react with aldehydes or ketones under reductive conditions to form new carbon-nitrogen bonds, leading to various amine derivatives. []
  • Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, providing access to further functionalization. []
Applications
  • Medicinal chemistry: It can serve as a starting material or intermediate in the synthesis of novel pharmaceutical compounds with potentially improved pharmacological properties. [] This could involve incorporating it into drug candidates targeting a wide range of diseases.
  • Peptide science: It can be used to create constrained peptidomimetics with enhanced stability and desirable biological activity. [] This could be beneficial for developing therapeutic peptides with improved resistance to enzymatic degradation and enhanced bioavailability.

(1S,5R,9R)-2-Cyclopropylmethyl-2'-hydroxy-5,9-dimethyl-8-oxo-6,7-benzomorphan hydrochloride monohydrate (Ketazocine)

Compound Description: Ketazocine is a benzomorphan opioid analgesic. [] It is a racemic mixture, with the (1S,5R,9R)-isomer being the more active enantiomer. [] Ketazocine acts primarily as a kappa-opioid receptor agonist, with some activity at the mu-opioid receptor. []

Cyclazocine (WIN-20,740, ARC II-c-3)

Compound Description: Cyclazocine is a benzomorphan derivative that acts as a κ-opioid receptor agonist and μ-opioid receptor antagonist. [] It was investigated for its potential in treating opioid addiction but exhibited psychotomimetic side effects. []

(5R,6R,7R,9R,13R,14S)‐21‐Cyclo­propyl­meth­yl‐6,14‐endo‐ethano‐2′,3′,4′,5′,7,8‐hexa­hydro‐4′,4′,5′,5′‐tetra­methyl­furano[2′,3′6,7]normorphide hydro­chloride methanol solvate

Compound Description: This compound is a degradation product of buprenorphine hydrochloride (buprenorphine). [] It forms through the elimination of methanol from buprenorphine, followed by a rearrangement that creates a new ring within the molecule. [] Notably, this process retains the chirality of all the chiral centers in the original buprenorphine molecule. []

Nalfurafine Hydrochloride

Compound Description: Nalfurafine is a selective κ-opioid receptor agonist. [] It is used clinically as an analgesic, particularly for treating pruritus associated with chronic liver disease. [] Unlike μ-opioid receptor agonists, Nalfurafine does not appear to cause contraction of the sphincter of Oddi, suggesting it may have a lower risk of inducing biliary complications. []

N-(Cyclopropylmethyl)-19-isopentyl-nororvinol (M320)

Compound Description: M320 is a potent opioid agonist that primarily targets κ-opioid receptors, with some activity at μ-opioid receptors at higher concentrations. [] Studies in rats show that M320 can induce diuresis and suppress plasma vasopressin levels, potentially through its action on κ-opioid receptors. [] At higher doses, it exhibits antidiuretic effects, likely due to its interaction with μ-opioid receptors. []

(1S,5R,13R,17S)-4-(cyclopropylmethyl)-10,17dihydroxy-12-oxa-4 azapentacyclooctadeca-7(18),8,10-trien-14-one (Naltrexone Hydrochloride)

Compound Description: Naltrexone is a medication primarily used to manage alcohol or opioid use disorders. [, ] It acts as an opioid antagonist, blocking the effects of opioids by competitively binding to opioid receptors. [, ] Unlike some other opioid antagonists, Naltrexone is not a controlled substance. []

5-((1R,2R)-2-((Cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide hydrochloride (TAK-418)

Compound Description: TAK-418 is an inhibitor of lysine-specific demethylase 1 (LSD1). [] It shows promise in preclinical models of neurodevelopmental disorders, including autism spectrum disorder (ASD), by potentially normalizing dysregulated gene expression in the brain. []

N-Cyclopropylmethyl bridged hexahydroaporphine

Compound Description: This compound is a synthetically prepared hexahydroaporphine derivative. [] It features a cyclopropylmethyl group attached to the nitrogen atom within the hexahydroaporphine structure. [] The synthesis of this compound aimed to explore its potential as an opioid antagonist. []

(±)-17-Cyclopropylmethyl-3,14α-dihydroxy-4,5α-epoxy-6α-[(3′-isoquinolyl)acetamido]morphine (NAQ)

Compound Description: NAQ is a μ-opioid receptor ligand characterized by its very low efficacy. [] It has been investigated in the context of pain management and exhibits unique interactions with other analgesic targets, such as imidazoline I2 receptors. []

Buprenorphine hydrochloride

Compound Description: Buprenorphine is a semi-synthetic opioid used to treat opioid use disorder, acute pain, and chronic pain. [, ] It is a partial agonist of the μ-opioid receptor and an antagonist of the κ-opioid receptor. []

Relevance: Buprenorphine, a morphinan derivative, possesses a cyclopropylmethyl group. [] This shared structural feature with Cyclopropylmethyl 2-aminoacetate hydrochloride further highlights the relevance of this particular compound as a building block for a diverse range of opioid-related compounds.

Methylnaltrexone bromide

Compound Description: Methylnaltrexone is a medication used to treat opioid-induced constipation in people with advanced illness and who are receiving palliative care. [] It is a peripherally acting mu-opioid receptor antagonist that does not cross the blood-brain barrier. []

Relevance: The synthesis of Methylnaltrexone bromide starts from Naltrexone hydrochloride and involves a methylation step. [] This connection reinforces the structural relevance of compounds containing the cyclopropylmethyl group, like Cyclopropylmethyl 2-aminoacetate hydrochloride, to opioid-related pharmaceuticals.

2-(2-Benzofuranyl)-2-imidazoline hydrochloride (2-BFI)

Compound Description: 2-BFI is a selective agonist of the imidazoline I2 receptor. [] It has been investigated for its potential in treating various conditions, including pain, depression, and addiction. []

Relevance: While 2-BFI itself does not share direct structural similarities with Cyclopropylmethyl 2-aminoacetate hydrochloride, it is relevant due to its interactions with opioid systems. [] Research suggests that 2-BFI may enhance the analgesic effects of opioids, particularly those with lower efficacy at the μ-opioid receptor. [] This finding highlights a potential area where derivatives of Cyclopropylmethyl 2-aminoacetate hydrochloride, particularly those exhibiting μ-opioid receptor activity, could be further explored for potential synergistic effects with imidazoline I2 receptor ligands.

2-(5-Nitroiminotetrazol-1-yl)acetic acid and Ethyl 2-(5-aminotetrazol-1-yl)acetate

Compound Description: 2-(5-Nitroiminotetrazol-1-yl)acetic acid is an energetic material synthesized from Ethyl 2-(5-aminotetrazol-1-yl)acetate. [] Both compounds are of interest for their potential applications in propellants and explosives. []

17-Cyclopropylmethyl-3,14β-dihydroxy-4,5-epoxy-6-[N-methyl-trans-3-(3-furyl) acrylamido] morphinan hydrochloride (TRK-820)

Compound Description: TRK-820 is a potent and selective κ-opioid receptor agonist. [, , ] It has been investigated for its analgesic properties, demonstrating efficacy in reducing both tactile allodynia and mechanical hyperalgesia in animal models of pain. [, , ] Unlike some other κ-opioid receptor agonists, TRK-820 shows minimal effects on motor coordination at therapeutically relevant doses. []

(+)-N-Cyclopropylmethyl-N-methyl-1,4-diphenyl-1-ethyl-but-3-en-1-ylamine hydrochloride (JO 1784)

Compound Description: JO 1784 is a sigma-1 receptor agonist. [, , ] It has been investigated for its potential neuroprotective effects and its role in modulating neuronal activity. [, , ] Studies suggest that JO 1784 can influence intracellular calcium signaling pathways, potentially contributing to its pharmacological effects. [, , ]

Cyclopropylmethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MPC-2101)

Compound Description: MPC-2101 is an asymmetric 1,4-dihydropyridine derivative that exhibits potent cerebral vasodilating activity. [] It has been investigated for its potential in treating conditions such as hypertension and cerebral ischemia. []

Relevance: Like the compound of interest, MPC-2101 includes a cyclopropylmethyl group in its structure. [] This structural similarity, coupled with MPC-2101's distinct pharmacological activity as a vasodilator, highlights the versatility of the cyclopropylmethyl group in medicinal chemistry. It suggests that Cyclopropylmethyl 2-aminoacetate hydrochloride, containing this group, might be used to develop compounds targeting various therapeutic areas beyond opioid-related conditions.

3,4,5-Trifluoro-2-[(2-methyl-4-iodobenzene)amino]-benzoic acid and O-(Cyclopropylmethyl)-hydroxylamine hydrochloride

Compound Description: These two compounds are intermediates in an improved synthesis of the MEK inhibitor PD198306. [] O-(Cyclopropylmethyl)-hydroxylamine hydrochloride is reacted with 3,4,5-Trifluoro-2-[(2-methyl-4-iodobenzene)amino]-benzoic acid to form the target compound. []

Ethyl ethoxycarbonylacetimidate hydrochloride, Ethyl 2-amidino-2-nitroso-acetate and Ethyl 2-amidino-2-phenylazo-acetate

Compound Description: Ethyl ethoxycarbonylacetimidate hydrochloride is used as a reagent in the synthesis of pyrazines. [] It can be converted into two intermediates, Ethyl 2-amidino-2-nitroso-acetate and Ethyl 2-amidino-2-phenylazo-acetate. [] These intermediates then undergo further reactions to yield substituted pyrazines. []

3-(2-Ethoxyethyl)-7-cyclopropanemethyl-3,7-diazabicyclo[3.3.1]nonan-9-one and 3-(2-Ethoxyethyl)-7-cyclopropanemethyl-3,7-diazabicyclo[3.3.1]nonane

Compound Description: 3-(2-Ethoxyethyl)-7-cyclopropanemethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a diazabicyclononanone derivative synthesized via a Mannich reaction. [] This compound can be further modified to synthesize various derivatives with potential pharmacological activities. [] One such derivative is 3-(2-Ethoxyethyl)-7-cyclopropanemethyl-3,7-diazabicyclo[3.3.1]nonane, which is obtained through a reduction reaction of the ketone moiety. []

Properties

CAS Number

1240526-93-5

Product Name

Cyclopropylmethyl 2-aminoacetate hydrochloride

IUPAC Name

cyclopropylmethyl 2-aminoacetate;hydrochloride

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

InChI

InChI=1S/C6H11NO2.ClH/c7-3-6(8)9-4-5-1-2-5;/h5H,1-4,7H2;1H

InChI Key

JOURVFCJBZTRLO-UHFFFAOYSA-N

SMILES

C1CC1COC(=O)CN.Cl

Canonical SMILES

C1CC1COC(=O)CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.